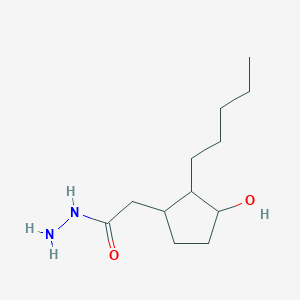
2-(3-hydroxy-2-pentylcyclopentyl)acetohydrazide
Overview
Description
2-(3-hydroxy-2-pentylcyclopentyl)acetohydrazide is an organic compound with a complex structure that includes a cyclopentyl ring substituted with a hydroxy group and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-2-pentylcyclopentyl)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the cyclopentyl ring, followed by the introduction of the hydroxy and pentyl substituents. The final step involves the reaction of the intermediate with hydrazine to form the acetohydrazide group. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions and the use of continuous flow reactors can enhance efficiency and scalability. Purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxy-2-pentylcyclopentyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the acetohydrazide group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
2-(3-hydroxy-2-pentylcyclopentyl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-hydroxy-2-pentylcyclopentyl)acetohydrazide exerts its effects involves interactions with specific molecular targets. The hydroxy and acetohydrazide groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-hydroxy-2-methylcyclopentyl)acetohydrazide
- 2-(3-hydroxy-2-ethylcyclopentyl)acetohydrazide
- 2-(3-hydroxy-2-propylcyclopentyl)acetohydrazide
Uniqueness
2-(3-hydroxy-2-pentylcyclopentyl)acetohydrazide is unique due to its specific pentyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds with shorter alkyl chains, the pentyl group may enhance lipophilicity and membrane permeability, potentially leading to different pharmacokinetic properties.
Properties
IUPAC Name |
2-(3-hydroxy-2-pentylcyclopentyl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-2-3-4-5-10-9(6-7-11(10)15)8-12(16)14-13/h9-11,15H,2-8,13H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMDCLIXAOKCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CCC1O)CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[(4-chlorophenyl)carbamoyl]amino}benzoate](/img/structure/B3826727.png)
![3-{[(4-anilinophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3826735.png)
![(E)-1-(2-CHLOROPHENYL)-N-{4'-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1'-BIPHENYL]-4-YL}METHANIMINE](/img/structure/B3826742.png)
![2-[4-(methylthio)phenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B3826744.png)

![2,3-bis[4-(phenylethynyl)phenyl]quinoxaline](/img/structure/B3826755.png)
![5-[7-(5,6-Dicyano-3-phenylpyrazin-2-yl)dibenzofuran-3-yl]-6-phenylpyrazine-2,3-dicarbonitrile](/img/structure/B3826775.png)

![N-methyl-N-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]-1-(1,2-oxazol-3-yl)methanamine](/img/structure/B3826790.png)

![2-[(3,9-dimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B3826799.png)
![3-[2-(diphenylphosphoryl)ethyl]-2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-oxazolidine](/img/structure/B3826801.png)
![2-[2-(diphenylphosphoryl)ethoxy]-N,N-dimethylethanamine](/img/structure/B3826805.png)

